Cimigenol-3-one

Description

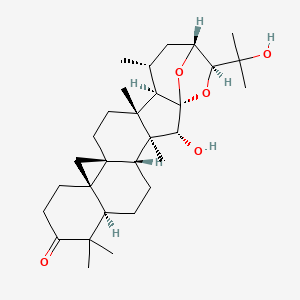

Structure

3D Structure

Properties

IUPAC Name |

(1S,2R,3S,4R,7R,12R,14S,17R,18R,19R,21R,22S)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O5/c1-16-14-17-22(25(4,5)33)35-30(34-17)21(16)26(6)12-13-29-15-28(29)11-10-20(31)24(2,3)18(28)8-9-19(29)27(26,7)23(30)32/h16-19,21-23,32-33H,8-15H2,1-7H3/t16-,17-,18+,19+,21-,22+,23-,26-,27-,28-,29+,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFTOWADKDXNJHZ-OTEZEVKPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(OC3(C1C4(CCC56CC57CCC(=O)C(C7CCC6C4(C3O)C)(C)C)C)O2)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]2[C@H](O[C@]3([C@H]1[C@]4(CC[C@@]56C[C@@]57CCC(=O)C([C@@H]7CC[C@H]6[C@@]4([C@H]3O)C)(C)C)C)O2)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Cimigenol and its Derivatives: Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimigenol and its derivatives are primarily isolated from plants of the Actaea (formerly Cimicifuga) genus, such as Actaea racemosa (Black Cohosh).[1][2] These compounds are of significant interest to the scientific community due to their diverse biological activities, including cytotoxic effects against various cancer cell lines.[3][4]

Chemical Structure and Properties

Cimigenol is a complex triterpenoid with a characteristic cycloartane skeleton.[5] Its chemical structure and properties, along with those of some of its common glycosidic derivatives, are summarized below. The glycosides typically have a sugar moiety attached at the C-3 position.

Table 1: Physicochemical Properties of Cimigenol and its Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Optical Rotation | Reference |

| Cimigenol | C30H48O5 | 488.70 | 227.5-228.5 | [α]D +38° (c = 0.86 in chloroform) | [1] |

| Cimigenol-3-O-α-L-arabinoside | C35H56O9 | 620.82 | Not Reported | Not Reported | [6] |

| Cimigenol-3-O-β-D-xylopyranoside | C35H56O9 | 620.82 | Not Reported | Not Reported | [7] |

| 25-O-Acetylcimigenol-3-o-alpha-L-arabinoside | C37H58O10 | 662.85 | Not Reported | Not Reported | [8] |

Logical Relationship of Cimigenol Derivatives

The following diagram illustrates the structural relationship between the parent compound, Cimigenol, the hypothetical Cimigenol-3-one, and its naturally occurring glycosides.

Caption: Relationship between Cimigenol, its hypothetical oxidized form, and its glycosides.

Biological Activity: Cytotoxicity

A significant body of research has focused on the cytotoxic effects of cimigenol-type triterpenoids against various cancer cell lines. These studies suggest that the cimigenol scaffold is a promising starting point for the development of novel anticancer agents.

A study investigating the in vitro activity of black cohosh triterpenoids against multiple myeloma cell lines (NCI-H929, OPM-2, and U266) found that cimigenol-type triterpenoids were the most active constituents.[3] The study highlighted that modifications at the C-25 position and the nature of the sugar moiety at the C-3 position influence the cytotoxic activity.[3]

Table 2: Cytotoxicity of Cimigenol Derivatives against Multiple Myeloma Cell Lines

| Compound | Cell Line | IC50 (µg/mL) after 24h | Reference |

| 25-O-acetylcimigenol-3-O-α-l-arabinopyranoside | NCI-H929 | 10.1 | [3] |

| OPM-2 | 12.3 | [3] | |

| U266 | 13.9 | [3] | |

| 25-O-acetylcimigenol-3-O-β-d-xylopyranoside | NCI-H929 | 10.4 | [3] |

| OPM-2 | 10.9 | [3] | |

| U266 | 17.8 | [3] | |

| 25-O-methylcimigenol-3-O-α-l-arabinopyranoside | NCI-H929 | 8.8 | [3] |

| OPM-2 | 9.9 | [3] | |

| U266 | 11.2 | [3] | |

| 25-O-methylcimigenol-3-O-β-d-xylopyranoside | NCI-H929 | 10.3 | [3] |

| OPM-2 | 12.1 | [3] | |

| U266 | 14.5 | [3] |

Experimental Workflow for Cytotoxicity Screening

The general workflow for assessing the cytotoxic activity of these compounds is outlined below.

Caption: A generalized workflow for evaluating the cytotoxicity of chemical compounds.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of cimigenol derivatives can be found in the primary literature. A general procedure involves the extraction of the plant material (e.g., rhizomes of Actaea racemosa) with a suitable solvent, followed by chromatographic separation and purification of the individual compounds.

General Isolation Protocol:

-

Extraction: The dried and powdered plant material is typically extracted with a solvent such as methanol or ethanol.

-

Partitioning: The crude extract is then partitioned between different solvents (e.g., water and n-butanol) to separate compounds based on their polarity.

-

Chromatography: The resulting fractions are subjected to various chromatographic techniques, such as silica gel column chromatography, preparative high-performance liquid chromatography (HPLC), and thin-layer chromatography (TLC) for the isolation of pure compounds.

-

Structure Elucidation: The chemical structures of the isolated compounds are determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

Synthesis

While the total synthesis of complex natural products like cimigenol is a challenging endeavor, synthetic methodologies for related triterpenoids have been developed. For instance, the synthesis of cannogenol, another complex natural product, has been reported and may provide insights into potential synthetic strategies for cimigenol and its derivatives.[9]

Conclusion

Cimigenol and its glycosidic derivatives represent a class of natural products with significant therapeutic potential, particularly in the area of oncology. While "this compound" is not a well-documented compound, the existing body of research on the parent molecule and its related structures provides a strong foundation for future investigations. Further studies on the synthesis of novel derivatives, including the potential synthesis and evaluation of this compound, could lead to the discovery of new and more potent therapeutic agents. Researchers are encouraged to consult the primary literature for detailed experimental procedures and further information on the biological activities of these fascinating compounds.

References

- 1. Cimigenol [drugfuture.com]

- 2. Black Cohosh - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Cimigenol | C30H48O5 | CID 16020000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medkoo.com [medkoo.com]

- 7. Cimigenol xyloside | C35H56O9 | CID 16088242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 25-O-Acetylcimigenol-3-o-alpha-L-arabinoside | C37H58O10 | CID 24721386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. The Nagorny Synthesis of Cannogenol and Cannogenol-3-O-α-L-rhamnoside [organic-chemistry.org]

An In-depth Technical Guide to the Isolation of Cimigenol-3-one from Actaea racemosa

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for isolating Cimigenol-3-one, a cycloartane triterpenoid, from the rhizomes of Actaea racemosa (black cohosh). This document synthesizes data from multiple studies to present a detailed experimental protocol, quantitative data, and relevant biochemical context for researchers in natural product chemistry and drug development.

Introduction to Actaea racemosa and its Bioactive Compounds

Actaea racemosa, a member of the Ranunculaceae family, has a long history of use in traditional medicine for treating a variety of conditions, particularly menopausal symptoms.[1][2] The rhizomes of the plant are rich in a diverse array of bioactive compounds, including triterpene glycosides, phenolic acids, flavonoids, and alkaloids.[3][4] Among the most significant of these are the cycloartane triterpenoids, such as actein and cimicifugoside, which are often used for the standardization of black cohosh extracts.[5][6] Cimigenol and its derivatives are a major class of triterpenoids found in Actaea racemosa.[7][8] This guide focuses on the isolation of a specific derivative, this compound.

Experimental Protocols for Isolation

While a direct protocol solely for this compound is not extensively detailed in the literature, a composite methodology can be constructed based on the successful isolation of cimigenol and other related triterpenoids from Actaea racemosa. The following protocol combines accelerated solvent extraction, silica gel column chromatography, and high-speed countercurrent chromatography (HSCCC).

2.1. Plant Material and Extraction

-

Plant Material Preparation : Dried rhizomes of Actaea racemosa are ground into a fine powder.[3][7]

-

Extraction : The powdered rhizomes are subjected to extraction. A common method involves using acetone with ultrasonication, followed by evaporation of the solvent to yield a crude extract.[7] Alternatively, accelerated solvent extraction can be employed for defatting and extracting the plant material to obtain a triterpene-enriched crude extract.[9][10] For instance, 700 g of dried and ground rhizomes can be extracted three times with 5 L of acetone.[7]

2.2. Chromatographic Separation

The separation and purification of the target compound from the crude extract is a multi-step process.

-

Silica Gel Column Chromatography : The crude extract is redissolved and subjected to silica gel column chromatography.[7] The column is typically eluted with a gradient of dichloromethane-methanol.[7]

-

Size Exclusion Chromatography : This step can be used to separate major triterpene glycosides like actein and 23-epi-26-deoxyactein from other triterpenoids.[9][10]

-

High-Speed Countercurrent Chromatography (HSCCC) : Fractions containing the desired triterpenoids are further purified using HSCCC. A two-phase solvent system is employed, for example, N-hexane-acetone-ethyl acetate-2-propanol-ethanol-water (3.5:1:2:1:0.5:2, v/v/v/v/v/v).[9][10] This technique is particularly effective for separating saponins.[9][10]

2.3. Compound Identification and Quantification

The purity and identity of the isolated compounds are confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[11]

Quantitative Data Summary

The following tables summarize the quantitative data from representative studies on the isolation of triterpenoids from Actaea racemosa.

Table 1: Yield and Purity of Isolated Triterpenoids from Actaea racemosa

| Compound | Amount Isolated (mg) | Purity (%) | Reference |

| 23-O-acetylshengmanol-3-O-beta-D-xylopyranoside | 17.4 | 96.8 | [9][10] |

| Cimiracemoside D | 19.5 | 96.2 | [9][10] |

| 25-O-acetylcimigenol-3-O-beta-D-xylopyranoside | 7.1 | 97.9 | [9][10] |

| Cimigenol | 5.9 | 98.4 | [9][10] |

| Actein | - | 97.0 | [9][10] |

| 23-epi-26-deoxyactein | - | 98.3 | [9][10] |

Table 2: Chromatographic Conditions for Triterpenoid Analysis

| Method | Column | Mobile Phase | Flow Rate | Detection | Reference |

| UPLC-UV/ELSD | Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1 µm) | Water and Acetonitrile:Methanol (7:3) gradient | 0.3 mL/min | UV/ELSD | [6] |

| HPLC | - | - | - | Evaporative Light Scattering and Photodiode Array | [12] |

Visualization of Workflows and Pathways

4.1. Experimental Workflow for Triterpenoid Isolation

The following diagram illustrates the general workflow for the isolation of triterpenoids from Actaea racemosa.

4.2. Bioactivity of Actaea racemosa Triterpenoids: GABAA Receptor Modulation

Certain triterpenoid glycosides from Actaea racemosa have been shown to modulate the activity of GABAA receptors. This interaction may contribute to the plant's therapeutic effects on menopausal symptoms.[13]

Conclusion

The isolation of this compound from Actaea racemosa is a challenging yet achievable goal for natural product chemists. By employing a multi-step chromatographic process, researchers can successfully isolate and purify this and other valuable triterpenoids. The methodologies and data presented in this guide provide a solid foundation for further research into the pharmacological properties and potential therapeutic applications of these complex natural products. The elucidation of their mechanisms of action, such as the modulation of GABAA receptors, continues to be an active area of investigation.

References

- 1. Ethnobotany, Phytochemistry, Traditional and Modern Uses of Actaea racemosa L. (Black cohosh): A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aesan.gob.es [aesan.gob.es]

- 3. Phytochemical Screening and Extraction of Bioactive Compounds from Actaea racemosa (Black Cohosh) in management of menopausal symptoms & other medicinal applications | Dialogues in Cardiovascular Medicine: DCM [dialogues-cvm.org]

- 4. Benefits of Black Cohosh (Cimicifuga racemosa) for Women Health: An Up-Close and In-Depth Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Structure-Guided Identification of Black Cohosh (Actaea racemosa) Triterpenoids with In Vitro Activity against Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of a fast and convenient method for the isolation of triterpene saponins from Actaea racemosa by high-speed countercurrent chromatography coupled with evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Actaea racemosa (root and rhizome) - AHPA Botanical Identity References Compendium [botanicalauthentication.org]

- 11. plantshoe.frec.vt.edu [plantshoe.frec.vt.edu]

- 12. Actaea racemosa (Black Cohosh) | Botanical Profile | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]

- 13. Bioactivity-guided isolation of GABA(A) receptor modulating constituents from the rhizomes of Actaea racemosa - PubMed [pubmed.ncbi.nlm.nih.gov]

Natural Sources of Cimigenol-3-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimigenol-3-one and its derivatives are a class of cycloartane triterpenoids that have garnered significant interest in the scientific community due to their potential pharmacological activities. These compounds are primarily found in plant species belonging to the genus Actaea (formerly known as Cimicifuga), a group of perennial herbaceous plants in the buttercup family (Ranunculaceae). This technical guide provides an in-depth overview of the natural sources of this compound derivatives, quantitative data on their occurrence, detailed experimental protocols for their isolation and characterization, and visualizations of relevant biochemical pathways and experimental workflows.

The primary bioactive constituents of plants in the Actaea genus are believed to be the triterpene glycosides.[1][2] Phytochemical studies on various Actaea species have led to the isolation of a wide array of compounds, with cycloartane triterpenoids being a prominent class.[3] The rhizomes and roots of these plants are the primary parts used for the extraction of these valuable compounds.[4][5]

Natural Sources and Quantitative Data

The following table summarizes the key plant species known to be natural sources of this compound and its derivatives. While comprehensive quantitative data for every derivative across all species is not always available in the literature, this table presents a compilation of reported findings to facilitate comparative analysis.

| Plant Species | Derivative(s) | Plant Part | Reported Yield/Concentration | Reference(s) |

| Actaea racemosa (syn. Cimicifuga racemosa) | Cimigenol-3-O-α-L-arabinopyranoside, Cimigenol-3-O-β-D-xylopyranoside, 25-O-acetylcimigenol-3-O-α-L-arabinopyranoside, 25-O-methylcimigenol-3-O-α-L-arabinopyranoside | Rhizome | Considered among the main triterpenoids.[5][6] | [5][6] |

| Actaea cimicifuga | Triterpene glycosides | Rhizomes and Roots | Extracts are rich in these compounds. | [7][8][9] |

| Actaea erythrocarpa | Triterpene glycosides | Above-ground and underground parts | Saponin concentrations up to 248 mg/g of dry extract in above-ground parts.[7][8][9] | [7][8][9] |

| Actaea rubra | Cycloartane-type triterpenes | Roots | Contains xylosides of 9,19-cyclolanostane type triterpenes. | [10] |

| Actaea japonica | Shengmanol 3-O-β-D-xylopyranoside | Rhizome | Reported isolation from this species. | [5] |

Experimental Protocols

The isolation and characterization of this compound derivatives from their natural sources involve a multi-step process that typically includes extraction, fractionation, and purification, followed by structural elucidation using various spectroscopic techniques.

Extraction of Triterpenoid Glycosides from Actaea racemosa

This protocol is a generalized procedure based on common methodologies described in the literature.

-

Plant Material Preparation: Dried and powdered rhizomes of Actaea racemosa are used as the starting material.

-

Extraction:

-

The powdered plant material is extracted with an 80% aqueous ethanol solution at room temperature with continuous stirring for 24 hours.

-

The extraction process is repeated three times to ensure maximum yield.

-

The combined extracts are filtered and concentrated under reduced pressure to obtain a crude extract.

-

-

Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

The triterpenoid glycosides are typically enriched in the ethyl acetate fraction.

-

-

Purification:

-

The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Fractions containing compounds of interest are further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.

-

Characterization Techniques

-

High-Performance Liquid Chromatography (HPLC): HPLC is a key technique for the separation and quantification of this compound derivatives. A reversed-phase C18 column is commonly used with a mobile phase consisting of a gradient of water and acetonitrile, often with a small amount of acid (e.g., formic acid) added. Detection is typically performed using a UV detector or an Evaporative Light Scattering Detector (ELSD).[4]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is employed for the identification of known compounds by comparing their retention times and mass spectra with those of reference standards, and for the tentative identification of new derivatives based on their mass fragmentation patterns.[4][7][8][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For the complete structural elucidation of novel this compound derivatives, one- and two-dimensional NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) are essential. These techniques provide detailed information about the carbon skeleton and the stereochemistry of the molecule.[4][10]

Visualizations

Biosynthetic Pathway of Cycloartane Triterpenoids

The following diagram illustrates a simplified biosynthetic pathway for the formation of the cycloartane skeleton, the core structure of this compound and its derivatives. The biosynthesis of triterpenoids begins with the cyclization of 2,3-oxidosqualene.

Caption: Simplified biosynthesis of this compound derivatives.

Experimental Workflow for Isolation and Characterization

This diagram outlines the general workflow for the extraction, isolation, and characterization of this compound derivatives from plant material.

Caption: Workflow for isolating this compound derivatives.

Conclusion

The genus Actaea stands out as the primary natural source of this compound and its diverse derivatives. The rhizomes and roots are the most concentrated sources of these compounds. The successful isolation and characterization of these molecules rely on a combination of chromatographic and spectroscopic techniques. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry and drug development, facilitating further investigation into the therapeutic potential of these fascinating compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Black Cohosh - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. Chlorination Diversifies Cimicifuga racemosa Triterpene Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Progress in the Study of Chemical Constituents of Actaea cimicifuga and Actaea erythrocarpa and Their Biological Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

Spectroscopic Data of Cimigenol-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for cimigenol-3-one, a derivative of the cycloartane triterpenoid cimigenol. Due to the limited availability of direct experimental data for this compound in publicly accessible literature, this document presents a comprehensive analysis based on the well-documented spectroscopic properties of its precursor, cimigenol. The guide infers the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, offering a robust predictive framework for researchers working with this and related compounds.

Predicted Spectroscopic Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and the expected mass spectrometric fragmentation for this compound. These predictions are derived from the known data of cimigenol and account for the chemical modifications inherent in the conversion of the 3-hydroxyl group to a ketone.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H-1 | 1.5 - 1.7 | m | ||

| H-2 | 2.2 - 2.4 | m | Protons adjacent to the new carbonyl group at C-3 are expected to be deshielded and shifted downfield compared to cimigenol. | |

| H-5 | ~0.8 | d | ~5.0 | |

| H-6 | 1.2 - 1.4 | m | ||

| H-7 | 1.4 - 1.6 | m | ||

| H-8 | ~1.5 | m | ||

| H-11 | 1.6 - 1.8 | m | ||

| H-12 | 1.8 - 2.0 | m | ||

| H-15 | ~3.4 | br s | ||

| H-16 | ~3.6 | d | ~5.0 | |

| H-17 | ~1.9 | m | ||

| H-19a | ~0.4 | d | ~4.0 | Cyclopropane proton. |

| H-19b | ~0.6 | d | ~4.0 | Cyclopropane proton. |

| H-21 | 1.0 - 1.2 | m | ||

| H-22 | 1.3 - 1.5 | m | ||

| H-23 | ~3.3 | m | ||

| H-24 | ~3.7 | m | ||

| H-26 | ~1.2 | s | Methyl group. | |

| H-27 | ~1.3 | s | Methyl group. | |

| H-28 | ~0.9 | s | Methyl group. | |

| H-29 | ~1.0 | s | Methyl group. | |

| H-30 | ~0.8 | s | Methyl group. |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C-1 | 30 - 35 | |

| C-2 | 35 - 40 | Shifted downfield due to proximity to the carbonyl group. |

| C-3 | > 200 | The most significant change; characteristic of a ketone carbonyl carbon. |

| C-4 | 45 - 50 | Quaternary carbon. |

| C-5 | 50 - 55 | |

| C-6 | 20 - 25 | |

| C-7 | 25 - 30 | |

| C-8 | 40 - 45 | |

| C-9 | 20 - 25 | |

| C-10 | 25 - 30 | Quaternary carbon. |

| C-11 | 20 - 25 | |

| C-12 | 30 - 35 | |

| C-13 | 45 - 50 | Quaternary carbon. |

| C-14 | 48 - 53 | Quaternary carbon. |

| C-15 | 80 - 85 | |

| C-16 | 75 - 80 | |

| C-17 | 50 - 55 | |

| C-18 | 15 - 20 | Methyl group. |

| C-19 | 25 - 30 | Cyclopropane carbon. |

| C-20 | 35 - 40 | |

| C-21 | 18 - 23 | Methyl group. |

| C-22 | 30 - 35 | |

| C-23 | 65 - 70 | |

| C-24 | 85 - 90 | |

| C-25 | 70 - 75 | Quaternary carbon with hydroxyl group. |

| C-26 | 25 - 30 | Methyl group. |

| C-27 | 25 - 30 | Methyl group. |

| C-28 | 20 - 25 | Methyl group. |

| C-29 | 15 - 20 | Methyl group. |

| C-30 | 15 - 20 | Methyl group. |

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion Type | Predicted m/z | Notes |

| [M+H]⁺ | 487.3787 | Calculated for C₃₀H₄₇O₅⁺. This would be the expected molecular ion in positive ion mode ESI-MS. |

| [M+Na]⁺ | 509.3607 | Calculated for C₃₀H₄₆O₅Na⁺. A common adduct in ESI-MS. |

| [M-H₂O+H]⁺ | 469.3682 | Loss of a water molecule from the protonated molecule, likely from one of the hydroxyl groups. |

| [M-2H₂O+H]⁺ | 451.3576 | Sequential loss of two water molecules. |

Experimental Protocols

The following are detailed methodologies for the key experiments that would be cited for the acquisition of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (typically 1-5 mg) would be dissolved in approximately 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution would then be transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra would be recorded on a Bruker Avance III HD spectrometer, or equivalent, operating at a proton frequency of 500 MHz.

-

¹H NMR Acquisition: Proton NMR spectra would be acquired with a spectral width of 12 ppm, a relaxation delay of 1.0 s, and an acquisition time of 2.7 s. A total of 16 scans would be collected.

-

¹³C NMR Acquisition: Carbon-13 NMR spectra would be acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and an acquisition time of 1.1 s. Typically, over 1024 scans would be accumulated to achieve a good signal-to-noise ratio. Proton decoupling would be applied during acquisition.

-

Data Processing: The collected Free Induction Decays (FIDs) would be Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts would be referenced to the internal TMS standard (δ = 0.00 ppm for ¹H and ¹³C).

High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of this compound would be prepared in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 µg/mL.

-

Instrumentation: High-resolution mass spectra would be obtained using a Q-Exactive Orbitrap mass spectrometer (Thermo Fisher Scientific) equipped with a heated electrospray ionization (HESI) source, or a similar high-resolution instrument.

-

Ionization and Analysis: The sample solution would be introduced into the mass spectrometer via direct infusion or through a liquid chromatography system. For direct infusion, a flow rate of 5-10 µL/min would be used. The analysis would be performed in positive ion mode with the following typical source parameters: spray voltage, 3.5 kV; capillary temperature, 320 °C; sheath gas flow rate, 35 units; aux gas flow rate, 10 units.

-

Data Acquisition: The mass spectrometer would be operated in full scan mode over a mass range of m/z 150-1000 with a resolution of 70,000.

-

Data Analysis: The acquired data would be processed using Xcalibur software (Thermo Fisher Scientific) or an equivalent program to determine the accurate masses of the detected ions and predict their elemental compositions.

Visualizations

Logical Relationship between Cimigenol and this compound

The Hypothesized Biosynthesis of Cimigenol-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the proposed biosynthetic pathway of Cimigenol-3-one, a cycloartane-type triterpenoid. While the complete enzymatic cascade leading to this specific molecule in its primary plant source, Actaea racemosa (black cohosh), has not been fully elucidated, this document synthesizes current knowledge on triterpenoid biosynthesis to present a scientifically grounded hypothetical pathway. This guide provides an in-depth overview of the likely enzymatic steps, relevant quantitative data from related compounds, detailed experimental protocols for pathway elucidation, and visual diagrams to facilitate understanding.

Introduction to Triterpenoid Biosynthesis

Triterpenoids are a diverse class of natural products derived from the C30 precursor, 2,3-oxidosqualene. Their biosynthesis is a multi-step process primarily involving three key classes of enzymes:

-

Oxidosqualene Cyclases (OSCs): These enzymes catalyze the cyclization of linear 2,3-oxidosqualene into various polycyclic triterpenoid skeletons.

-

Cytochrome P450 Monooxygenases (P450s): This large family of enzymes is responsible for the subsequent oxidation and functionalization of the triterpenoid backbone.

-

UDP-dependent Glycosyltransferases (UGTs): These enzymes attach sugar moieties to the triterpenoid aglycone, increasing their solubility and altering their biological activity.

Cimigenol, the presumed precursor to this compound, is a cycloartane-type triterpenoid, indicating that its biosynthesis is initiated by a specific OSC, cycloartenol synthase.

The Hypothesized Biosynthetic Pathway of this compound

Based on the general principles of triterpenoid biosynthesis, the following pathway for this compound is proposed. It is important to note that the specific enzymes from Actaea racemosa have not yet been characterized.

Step 1: Cyclization of 2,3-Oxidosqualene

The pathway is initiated by the cyclization of 2,3-oxidosqualene, catalyzed by a cycloartenol synthase (CAS) , to form the characteristic cycloartane skeleton of cimigenol.

Step 2: Tailoring by Cytochrome P450s

Following cyclization, the cycloartenol backbone undergoes a series of oxidative modifications, including hydroxylations, catalyzed by various cytochrome P450 monooxygenases (P450s) . These modifications lead to the formation of the cimigenol aglycone.

Step 3: Oxidation at C-3

The final proposed step in the formation of this compound is the oxidation of the 3-hydroxyl group of a cimigenol precursor to a 3-keto group. This reaction is likely catalyzed by a 3β-hydroxysteroid dehydrogenase (3β-HSD) , an enzyme known to perform this function in other plant steroid and triterpenoid biosynthetic pathways.

The following diagram illustrates this hypothesized pathway:

Quantitative Data

Direct quantitative data for this compound in Actaea racemosa is currently unavailable in the scientific literature. However, quantitative analyses of related cimigenol glycosides have been performed, providing an indication of the prevalence of the cimigenol skeleton in the plant.

| Compound | Plant Part | Concentration Range (% dry weight) | Analytical Method | Reference |

| Cimigenol-3-O-arabinoside | Rhizome | Not explicitly quantified, but a major glycoside | UPLC-ELSD | [1] |

| Cimigenol-3-O-xyloside | Rhizome | Not explicitly quantified, but a major glycoside | UPLC-ELSD | [1] |

Experimental Protocols

The elucidation of the proposed biosynthetic pathway for this compound requires the identification and characterization of the involved enzymes. The following are detailed methodologies for key experiments.

Protocol for Heterologous Expression and Characterization of a Candidate 3β-Hydroxysteroid Dehydrogenase (3β-HSD)

Objective: To express a candidate 3β-HSD from Actaea racemosa in a heterologous host and to test its activity on a cimigenol precursor.

Methodology:

-

Gene Identification and Cloning:

-

Identify candidate 3β-HSD genes from a transcriptome database of Actaea racemosa based on homology to known plant 3β-HSDs.

-

Amplify the full-length coding sequence of the candidate gene using PCR.

-

Clone the PCR product into an appropriate expression vector (e.g., pET vector for E. coli or pYES2 for yeast).

-

-

Heterologous Expression:

-

Transform the expression construct into a suitable host strain (e.g., E. coli BL21(DE3) or Saccharomyces cerevisiae).

-

Induce protein expression under optimized conditions (e.g., IPTG for E. coli, galactose for yeast).

-

-

Protein Purification (Optional but Recommended):

-

If a tagged protein is expressed (e.g., His-tag), purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).

-

-

In Vitro Enzyme Assay:

-

Prepare a reaction mixture containing:

-

Purified recombinant enzyme or crude cell extract.

-

Cimigenol or a related 3-hydroxy cycloartane triterpenoid substrate.

-

Cofactor (NAD⁺ or NADP⁺).

-

Appropriate buffer (e.g., Tris-HCl, pH 8.0).

-

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

-

-

Product Analysis:

-

Extract the product with the organic solvent.

-

Analyze the extract using LC-MS to detect the formation of the 3-oxo product (this compound).

-

Confirm the identity of the product by comparing its retention time and mass spectrum with an authentic standard, if available.

-

The following diagram outlines the experimental workflow:

Conclusion and Future Directions

The biosynthesis of this compound is a scientifically intriguing but still largely unexplored area. The hypothetical pathway presented in this guide, centered on the sequential action of a cycloartenol synthase, cytochrome P450s, and a 3β-hydroxysteroid dehydrogenase, provides a solid framework for future research. The immediate priorities for the scientific community should be:

-

Transcriptome analysis of Actaea racemosa to identify candidate genes for each step of the proposed pathway.

-

Heterologous expression and functional characterization of these candidate enzymes to confirm their roles.

-

Metabolomic analysis of Actaea racemosa tissues to confirm the natural occurrence of this compound.

A comprehensive understanding of this pathway will not only contribute to the fundamental knowledge of plant biochemistry but also open avenues for the biotechnological production of this and other related triterpenoids for potential pharmaceutical applications.

References

Preliminary Cytotoxic Screening of Cimigenol-3-one: A Technical Guide

This technical guide provides a comprehensive overview of the preliminary cytotoxic screening of Cimigenol-3-one, a cycloartane triterpenoid. The document is intended for researchers, scientists, and drug development professionals interested in the potential anticancer properties of this compound. While direct studies on this compound are limited, this guide draws upon existing research on closely related cimigenol derivatives to propose a robust screening strategy.

Introduction to Cimigenol and its Derivatives

Cimigenol and its glycosidic or acetylated derivatives are naturally occurring triterpenoids found in plants of the Actaea (formerly Cimicifuga) species.[1][2] These compounds have garnered significant interest for their potential therapeutic applications, including the treatment of climacteric complaints.[1] Notably, several studies have highlighted the cytotoxic effects of cimigenol-type triterpenoids against various cancer cell lines, suggesting their potential as anticancer agents.[1][2][3] Research indicates that the cytotoxic activity is influenced by the substitution patterns at different positions of the cimigenol scaffold.[1][2] For instance, derivatives with an acetyl group at C-25 or a methyl group at C-25, along with specific sugar moieties at C-3, have demonstrated enhanced cytotoxic effects.[1][2]

Quantitative Cytotoxicity Data of Cimigenol Derivatives

The following table summarizes the cytotoxic activity of various cimigenol derivatives against different cancer cell lines, as reported in the literature. This data provides a baseline for understanding the potential potency of this compound.

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| 23-O-acetylcimigenol-3-O-beta-D-xylopyranoside | HepG2 (Hepatoma) | MTT | 16 | [3] |

| 25-O-acetylcimigenol-3-O-α-l-arabinopyranoside | NCI-H929, OPM-2, U266 (Multiple Myeloma) | Not specified | Moderate effects at 25 µM | [2] |

| 25-O-acetylcimigenol-3-O-β-d-xylopyranoside | NCI-H929, OPM-2, U266 (Multiple Myeloma) | Not specified | Moderate effects at 25 µM | [2] |

| 25-O-methylcimigenol-3-O-α-l-arabinopyranoside | NCI-H929, OPM-2, U266 (Multiple Myeloma) | Not specified | Potent effects | [1][2] |

| 25-O-methylcimigenol-3-O-β-d-xylopyranoside | NCI-H929, OPM-2, U266 (Multiple Myeloma) | Not specified | Moderate effects at 25 µM | [2] |

| Cimigenol-3-O-β-d-xylopyranoside | MDA-MB-453 (Breast Cancer) | Proliferation Assay | Effective | [1] |

Experimental Protocols

A systematic approach is crucial for the preliminary cytotoxic screening of a novel compound like this compound. The following protocols are based on established methodologies for assessing cytotoxicity.

Cell Culture

-

Cell Lines: A panel of human cancer cell lines should be selected, including but not limited to those mentioned in Table 1 (e.g., HepG2, NCI-H929, OPM-2, U266, MDA-MB-453). A non-cancerous cell line (e.g., peripheral blood mononuclear cells - PBMCs) should be included to assess selectivity.[1][2]

-

Culture Conditions: Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin at 37°C in a humidified atmosphere with 5% CO2.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay by Flow Cytometry

This assay quantifies the percentage of apoptotic and necrotic cells.

-

Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 or 48 hours.

-

Cell Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Cell Cycle Analysis by Flow Cytometry

This method determines the effect of the compound on cell cycle progression.

-

Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Cell Staining: Wash the fixed cells with PBS and stain with a solution containing PI and RNase A.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualization of Workflows and Pathways

Experimental Workflow for Cytotoxicity Screening

Caption: A generalized workflow for the preliminary cytotoxic screening of a test compound.

Apoptotic Signaling Pathway

Caption: A simplified diagram of the intrinsic apoptotic pathway potentially induced by cimigenol derivatives.

Cell Cycle Regulation Pathway

Caption: The proposed mechanism of G2/M cell cycle arrest induced by cimigenol derivatives.

Mechanism of Action

Based on studies of its derivatives, this compound is hypothesized to exert its cytotoxic effects through the induction of apoptosis and cell cycle arrest.

-

Apoptosis Induction: Cimigenol derivatives have been shown to induce apoptosis by modulating the expression of Bcl-2 family proteins.[3] This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to the activation of caspases and subsequent programmed cell death.[3]

-

Cell Cycle Arrest: Some cimigenol derivatives can induce cell cycle arrest at the G2/M phase.[3] This is potentially achieved by downregulating the expression of key cell cycle regulatory proteins such as cdc2 and Cyclin B.[3]

Conclusion and Future Directions

The preliminary cytotoxic screening of this compound holds promise for the discovery of a novel anticancer agent. The methodologies and data presented in this guide, derived from studies on related cimigenol compounds, provide a solid framework for initiating such an investigation. Future research should focus on isolating or synthesizing pure this compound and conducting a comprehensive screening against a diverse panel of cancer cell lines. Elucidating the precise molecular targets and signaling pathways affected by this compound will be critical in advancing its development as a potential therapeutic.

References

The Discovery and Biological Activity of Cimigenol-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cimigenol-3-one, a cycloartane triterpenoid, has emerged as a molecule of significant interest in the field of natural product chemistry and oncology. First identified as a constituent of plants from the Cimicifuga genus (now Actaea), this compound has demonstrated noteworthy cytotoxic activities against various cancer cell lines. This technical guide provides a comprehensive overview of the discovery, history, and biological evaluation of this compound. It includes a compilation of its reported biological activities, detailed experimental protocols for its isolation and cytotoxic evaluation, and a proposed signaling pathway for its mechanism of action. This document is intended to serve as a valuable resource for researchers investigating the therapeutic potential of this compound and related natural products.

Discovery and History

The journey of this compound begins with the phytochemical exploration of the Cimicifuga species, plants with a long history of use in traditional medicine. The core structure, cimigenol, was first reported in the late 1960s. Subsequent research on various Cimicifuga species, including Cimicifuga dahurica, Cimicifuga foetida, and Actaea racemosa (black cohosh), led to the isolation and identification of a series of cimigenol-derivatives, including its glycosides and the oxidized form, this compound.[1][2]

The structural elucidation of these complex triterpenoids was made possible through the application of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS). These methods allowed for the precise determination of the intricate cycloartane skeleton and the stereochemistry of the molecule.

Early investigations into the biological activities of extracts from Cimicifuga species revealed potent cytotoxic effects, sparking interest in identifying the specific bioactive constituents. This led to the isolation and evaluation of individual triterpenoids, including this compound and its related compounds, for their potential as anticancer agents.

Quantitative Biological Data

While much of the published research has focused on the glycosylated forms of cimigenol, studies on related compounds provide valuable insights into the potential potency of this compound. The following table summarizes the cytotoxic activities of a closely related cimigenol glycoside, providing a benchmark for the expected activity of the aglycone.

| Compound | Cell Line | Assay | IC₅₀ | Reference |

| Cimigenol 3-O-β-D-xyloside | MDA-MB-453 (Human Breast Cancer) | Cell Proliferation | 9 µM | [3] |

Note: Further studies are required to determine the specific IC₅₀ values of this compound against a broader panel of cancer cell lines.

Experimental Protocols

Isolation of this compound

The following is a generalized protocol for the isolation of cimigenol-type triterpenoids from Cimicifuga species, which can be adapted for the specific isolation of this compound.

Experimental Workflow for Isolation

-

Extraction: Dried and powdered rhizomes of the plant material are macerated with 70% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as ethyl acetate and n-butanol, to separate compounds based on their polarity.

-

Column Chromatography: The fraction enriched with triterpenoids is subjected to silica gel column chromatography. The column is eluted with a gradient of solvents (e.g., a mixture of hexane and ethyl acetate) to separate different classes of compounds.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing cimigenol-type compounds are further purified using preparative reverse-phase HPLC (C18 column) with a suitable solvent system (e.g., methanol-water or acetonitrile-water gradient).

-

Structure Elucidation: The purified compound's structure is confirmed using spectroscopic methods. ¹H and ¹³C NMR spectra are recorded to determine the carbon-hydrogen framework, and High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular formula.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: The cells are treated with various concentrations of this compound (typically in a logarithmic dilution series) and incubated for a specific period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (final concentration ~0.5 mg/mL) and incubated for another 2-4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.

Proposed Signaling Pathway of Action

Based on studies of structurally related cimigenol triterpenoids, this compound is proposed to induce cytotoxicity in cancer cells primarily through the induction of apoptosis.[2] The intrinsic apoptotic pathway is likely a key mechanism.

Proposed Apoptotic Signaling Pathway of this compound

It is hypothesized that this compound treatment leads to an upregulation of pro-apoptotic proteins like Bax and a downregulation of anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 then cleaves and activates the executioner caspase-3, leading to the cascade of events that result in programmed cell death.

Future Directions

This compound represents a promising scaffold for the development of novel anticancer agents. Future research should focus on:

-

Comprehensive Biological Evaluation: Determining the IC₅₀ values of pure this compound against a wide range of cancer cell lines, including drug-resistant phenotypes.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound to confirm and expand upon the proposed apoptotic mechanism.

-

In Vivo Efficacy: Evaluating the anti-tumor efficacy of this compound in preclinical animal models to assess its therapeutic potential.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives of this compound to identify modifications that could enhance its potency and selectivity.

By addressing these key areas, the scientific community can further unlock the therapeutic potential of this intriguing natural product.

References

- 1. One new and seven known triterpene glycosides from the aerial parts of Cimicifuga dahurica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxicity of three cycloartane triterpenoids from Cimicifuga dahurica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Growth inhibitory activity of extracts and compounds from Cimicifuga species on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Cimigenol-3-one and its Glycosidic Forms: A Technical Guide for Researchers

This technical guide provides an in-depth overview of Cimigenol-3-one and its glycosidic derivatives, a class of triterpenoids with significant pharmacological interest. We will delve into their biological activities, mechanisms of action, and the experimental methodologies used to characterize them, presenting quantitative data and signaling pathways to support further research and drug development efforts.

Introduction to this compound and its Glycosides

This compound is a tetracyclic triterpenoid belonging to the cycloartane family. It is often found in nature in its glycosidic forms, where one or more sugar moieties are attached to the aglycone core. These compounds are predominantly isolated from plants of the Cimicifuga (black cohosh) and Actaea genera. The glycosidic forms are known to have a range of biological activities, which can differ from the aglycone due to variations in bioavailability and receptor interactions.

Biological Activities and Mechanisms of Action

This compound and its glycosides have been reported to exhibit a variety of biological effects, including anti-inflammatory, anti-cancer, and neuroprotective activities. Their mechanisms of action are multifaceted and involve the modulation of several key signaling pathways.

One of the prominent activities of these compounds is their ability to induce apoptosis in cancer cells. For instance, cimilactone A, a cimigenol-type triterpenoid, has been shown to induce apoptosis in human colon cancer cells through the activation of the PERK/eIF2α/ATF4/CHOP signaling pathway. This suggests a role for endoplasmic reticulum (ER) stress in its cytotoxic effects.

Furthermore, certain glycosides of cimigenol have demonstrated the ability to inhibit the production of pro-inflammatory mediators. For example, 26-deoxycimicifugoside has been found to suppress the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This anti-inflammatory activity is attributed to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.

The biological effects of this compound and its glycosides are mediated through their interaction with various cellular signaling pathways. Below are diagrams illustrating some of the key pathways involved.

Caption: Cimilactone A-induced apoptotic pathway in colon cancer cells.

Caption: Inhibition of inflammatory mediators by 26-deoxycimicifugoside.

Quantitative Data

The following tables summarize the quantitative data on the biological activities of this compound and its glycosidic forms.

| Compound | Cell Line | Activity | IC50 (µM) | Reference |

| Cimilactone A | HCT-116 | Cytotoxicity | 12.3 | |

| Cimilactone A | HT-29 | Cytotoxicity | 15.8 | |

| 26-Deoxycimicifugoside | RAW 264.7 | NO Production | 23.5 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activities of this compound and its glycosides.

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Seed HCT-116 or HT-29 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Cimilactone A) for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.

This protocol is used to measure the inhibitory effect of compounds on NO production in macrophages.

-

Cell Seeding: Seed RAW 264.7 macrophages in 96-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

-

Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., 26-deoxycimicifugoside) for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

-

Griess Reagent Reaction: Mix 100 µL of the cell culture supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for 10 minutes at room temperature.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Use a sodium nitrite standard curve to determine the nitrite concentration in the samples. Calculate the percentage inhibition of NO production compared to the LPS-only treated group.

This protocol is used to determine the expression levels of specific proteins involved in signaling pathways.

-

Cell Lysis: Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., PERK, eIF2α, ATF4, CHOP, iNOS, COX-2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).

Caption: General workflow for Western Blot analysis.

Conclusion

This compound and its glycosidic forms represent a promising class of natural products with diverse pharmacological activities. Their ability to modulate key signaling pathways involved in apoptosis and inflammation makes them attractive candidates for further investigation in the context of cancer and inflammatory diseases. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to build upon in their exploration of these fascinating compounds. Further studies are warranted to fully elucidate their therapeutic potential and to optimize their structures for improved efficacy and safety.

The Structure-Activity Relationship of Cimigenol Analogs: A Technical Guide to Their Anticancer Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cimigenol, a cycloartane triterpenoid, and its derivatives have garnered significant interest in oncological research due to their potent cytotoxic activities against various cancer cell lines. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of cimigenol analogs, focusing on the key structural modifications that influence their anticancer efficacy. We present a comprehensive summary of quantitative data, detailed experimental methodologies for key biological assays, and a visualization of the proposed signaling pathway through which these compounds exert their apoptotic effects. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel triterpenoid-based anticancer agents.

Introduction

Triterpenoids, a large and structurally diverse class of natural products, are a rich source of lead compounds in drug discovery. Among these, cimigenol and its analogs, primarily isolated from plants of the Actaea (formerly Cimicifuga) species, have demonstrated significant potential as anticancer agents. The core scaffold of cimigenol presents multiple sites for chemical modification, allowing for the systematic exploration of its SAR. Understanding how modifications to the cimigenol backbone affect its biological activity is crucial for the rational design of more potent and selective anticancer drugs. This guide focuses on the cytotoxic properties of cimigenol analogs, with a particular emphasis on the role of substituents at the C-3 and C-25 positions in inducing apoptosis.

Structure-Activity Relationship of Cimigenol Analogs

The cytotoxic activity of cimigenol analogs is highly dependent on the nature and position of various functional groups on the cycloartane skeleton. Studies have particularly highlighted the importance of modifications at the C-3 and C-25 positions.

Influence of Substituents at the C-3 Position

The C-3 position of the cimigenol scaffold is a primary site for glycosylation in naturally occurring derivatives. The nature of the sugar moiety at this position can significantly impact cytotoxicity. For instance, the presence of an arabinopyranoside at C-3 has been shown to contribute to the cytotoxic effect in multiple myeloma cell lines[1][2].

Influence of Substituents at the C-25 Position

The C-25 position is another critical determinant of the anticancer activity of cimigenol analogs. The introduction of small, lipophilic groups at this position has been consistently associated with enhanced cytotoxicity. Specifically, methylation or acetylation of the hydroxyl group at C-25 leads to a significant increase in potency against various cancer cell lines, including multiple myeloma and breast cancer cells[1][2][3]. In contrast, the absence of a hydroxyl group or the formation of an anhydro derivative at C-25 results in a loss of activity[1]. This suggests that a certain degree of lipophilicity and the presence of an oxygenated function at C-25 are crucial for the cytotoxic effects of these compounds. The importance of lipophilic substitution at position C-25 has been noted in previous studies as well[2].

Quantitative Data on Cytotoxic Activity

The following table summarizes the in vitro cytotoxic activity (IC50 values) of a series of cimigenol glycoside analogs against various human multiple myeloma cell lines. This data has been compiled from a study by Jöhrer et al. (2020) and highlights the key SAR findings discussed above[1][2].

| Compound Number | R1 (C-3) | R2 (C-25) | NCI-H929 IC50 (µM) | OPM-2 IC50 (µM) | U266 IC50 (µM) |

| 3 | α-L-arabinopyranoside | O-acetyl | 29.5 | 28.6 | 17.5 |

| 4 | β-D-xylopyranoside | O-acetyl | 29.5 | 21.0 | 25.4 |

| 5 | α-L-arabinopyranoside | OH | > 50 | > 50 | > 50 |

| 6 | β-D-xylopyranoside | OH | > 50 | > 50 | > 50 |

| 7 | α-L-arabinopyranoside | O-methyl | 15.6 | 12.3 | 10.1 |

| 8 | β-D-xylopyranoside | O-methyl | 16.5 | 14.1 | 14.9 |

| 9 | α-L-arabinopyranoside | anhydro | > 50 | > 50 | > 50 |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the cytotoxic and apoptotic effects of cimigenol analogs.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the cimigenol analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug). Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Caspase Activity Assay (Fluorometric)

This assay quantifies the activity of key executioner caspases, such as caspase-3 and caspase-7, which are activated during apoptosis.

Principle: The assay utilizes a synthetic peptide substrate that is specifically cleaved by the active caspase, releasing a fluorescent molecule (e.g., 7-amino-4-methylcoumarin, AMC, or 7-amino-4-trifluoromethyl coumarin, AFC). The fluorescence intensity is directly proportional to the caspase activity.

Procedure:

-

Cell Lysis: Treat cells with the cimigenol analog for the desired time. Harvest the cells and lyse them in a chilled lysis buffer. Centrifuge to pellet the cell debris and collect the supernatant containing the cell lysate.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

-

Assay Reaction: In a 96-well black plate, add a specific amount of cell lysate (e.g., 20-50 µg of protein) to each well.

-

Substrate Addition: Add the caspase-3/7 fluorogenic substrate (e.g., Ac-DEVD-AFC) to each well. Include a blank (lysis buffer and substrate) and a negative control (lysate from untreated cells).

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Fluorescence Measurement: Measure the fluorescence using a fluorometer with the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC).

-

Data Analysis: Quantify the caspase activity based on the fluorescence intensity, often expressed as a fold increase over the untreated control.

Western Blotting for Bcl-2 Family Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins, such as the pro-apoptotic Bax and the anti-apoptotic Bcl-2.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific primary antibodies. A secondary antibody conjugated to an enzyme or fluorophore is used for visualization.

Procedure:

-

Protein Extraction: Treat cells with the cimigenol analog, harvest, and lyse them in RIPA buffer containing protease inhibitors. Determine the protein concentration.

-

SDS-PAGE: Denature the protein samples and load equal amounts (e.g., 20-40 µg) onto an SDS-polyacrylamide gel. Run the gel to separate the proteins by molecular weight.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Densitometry Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative expression levels of the target proteins.

Signaling Pathway of Cimigenol Analog-Induced Apoptosis

Cimigenol analogs with cytotoxic activity are believed to induce apoptosis primarily through the intrinsic or mitochondrial pathway. This pathway is regulated by the Bcl-2 family of proteins and culminates in the activation of caspases.

Caption: Proposed mitochondrial pathway of apoptosis induced by cytotoxic cimigenol analogs.

The proposed mechanism suggests that active cimigenol analogs modulate the balance of pro- and anti-apoptotic Bcl-2 family proteins. Specifically, they are hypothesized to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytosol. Cytosolic cytochrome c then binds to Apaf-1, triggering the formation of the apoptosome. This complex recruits and activates the initiator caspase-9, which in turn cleaves and activates the executioner caspase-3. Active caspase-3 then cleaves a variety of cellular substrates, including poly(ADP-ribose) polymerase (PARP), ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Conclusion

The structure-activity relationship of cimigenol analogs reveals that modifications at the C-3 and C-25 positions are pivotal for their cytotoxic activity. The presence of a sugar moiety at C-3 and, more significantly, a small lipophilic group at C-25, such as a methyl or acetyl ether, markedly enhances their ability to induce apoptosis in cancer cells. The primary mechanism of action appears to be the induction of the mitochondrial apoptotic pathway, involving the modulation of Bcl-2 family proteins and the activation of the caspase cascade. The data and protocols presented in this guide offer a solid foundation for the further exploration and development of cimigenol-based compounds as a promising class of anticancer therapeutics. Future research should focus on the synthesis of novel analogs with improved potency and selectivity, as well as in vivo studies to validate their therapeutic potential.

References

An In-depth Technical Guide to the Physical and Chemical Stability of Cimigenol-3-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct stability studies on Cimigenol-3-one are not extensively available in the public domain. This guide is a comprehensive overview based on the known stability of structurally related cycloartane triterpenoids and general principles of pharmaceutical stability analysis. The experimental protocols and potential degradation pathways are presented as representative examples for this class of compounds.

Introduction to this compound

This compound is a cycloartane triterpenoid, a class of natural products known for their diverse biological activities. The stability of such compounds is a critical parameter in drug development, influencing formulation, storage, and therapeutic efficacy. This document provides a detailed examination of the anticipated physical and chemical stability of this compound, drawing upon data from related compounds and established analytical methodologies.

Chemical Structure:

While a definitive public source for the explicit structure of "this compound" is scarce, based on its nomenclature and the structures of related cimigenol compounds, it is presumed to be a derivative of cimigenol with a ketone group at the C-3 position. Cimigenol itself is a cycloartane triterpenoid.

Physical Stability

The physical stability of a pharmaceutical compound refers to the retention of its physical properties over time. For a solid-state compound like this compound, key aspects of physical stability include the retention of its crystalline form, particle size distribution, and appearance.

General Characteristics of Related Cycloartane Triterpenoids:

-

Appearance: Typically exist as a solid.

-

Solubility: Solubility in aqueous media is generally low, but they are often soluble in organic solvents like ethanol with gentle warming.

-

Storage: For related compounds such as Cimigenol-3-O-alpha-L-arabinoside, storage at -20°C is recommended to maintain long-term stability.

Table 1: Anticipated Physical Properties and Stability Considerations for this compound

| Parameter | Anticipated Property | Stability Considerations |

| Physical Form | Solid | Polymorphism, amorphous content |

| Color | White to off-white crystalline powder | Color change may indicate degradation |

| Hygroscopicity | Likely low | Moisture uptake can influence chemical stability |

| Melting Point | To be determined experimentally | A change in melting point can indicate impurity formation |

Chemical Stability and Degradation Pathways

Chemical stability involves the resistance of a molecule to chemical change. Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.[1]

Based on the chemical structure of a triterpenoid ketone, this compound may be susceptible to degradation under the following conditions:

-

Oxidation: The presence of tertiary carbon atoms and other susceptible moieties in the cycloartane skeleton could be prone to oxidation.

-

Acid/Base Hydrolysis: While the ketone group is generally stable to hydrolysis, other functional groups that might be present in derivatives could be labile.

-

Thermal Stress: High temperatures can induce degradation through various pathways.

-

Photostability: Exposure to light, particularly UV radiation, can lead to photolytic degradation.

Table 2: Summary of Forced Degradation Conditions and Potential Degradation Pathways for Triterpenoid Ketones

| Stress Condition | Reagents and Conditions | Potential Degradation Products |

| Acidic Hydrolysis | 0.1 M HCl at 60°C for 24h | Isomerization, rearrangement products |

| Alkaline Hydrolysis | 0.1 M NaOH at 60°C for 24h | Epimerization, potential ring opening under harsh conditions |

| Oxidative Degradation | 3% H₂O₂ at room temperature for 24h | Hydroxylated derivatives, epoxides, ring-opened products |

| Thermal Degradation | Solid state at 105°C for 48h | Dehydration products, isomers |

| Photodegradation | Solid state, exposure to UV light (254 nm) and visible light (400-800 nm) | Photolytic cleavage products, photo-oxidation products |

Experimental Protocols

Detailed experimental protocols are crucial for reproducible stability studies. Below are representative methodologies for forced degradation and the development of a stability-indicating analytical method.

Forced Degradation Study Protocol

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

-

This compound reference standard

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Methanol, Acetonitrile (HPLC grade)

-

Water (Milli-Q or equivalent)

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Neutralize the solution with 0.1 M NaOH before analysis.

-

Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. Neutralize the solution with 0.1 M HCl before analysis.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours.

-

Thermal Degradation: Keep 10 mg of solid this compound in a hot air oven at 105°C for 48 hours. Dissolve the sample in methanol for analysis.

-

Photodegradation: Expose 10 mg of solid this compound to UV light (254 nm) and visible light in a photostability chamber for a specified duration. Dissolve the sample in methanol for analysis.

-

Control Samples: Prepare control samples by diluting the stock solution with the respective solvent and storing them under normal conditions.

-

Analysis: Analyze all samples using a suitable analytical technique, such as HPLC-UV or LC-MS.

Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method capable of separating this compound from its degradation products.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 column (e.g., 4.6 x 250 mm, 5 µm)

Chromatographic Conditions (Representative):

| Parameter | Condition |

| Mobile Phase | Acetonitrile:Water (Gradient elution may be required) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | To be determined based on the UV spectrum of this compound (likely around 210 nm for non-conjugated ketones) |

| Injection Volume | 10 µL |

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

General Workflow for Forced Degradation Studies

Caption: Workflow for conducting forced degradation studies.

Potential Degradation Logic for a Triterpenoid Ketone